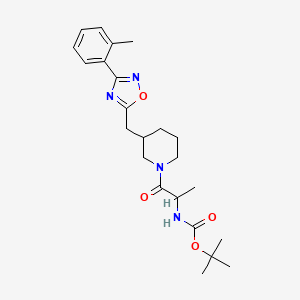

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a complex organic compound often used in advanced scientific research

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate typically involves multi-step organic reactions. The initial steps often involve the formation of the oxadiazole ring, followed by the attachment of the piperidine ring. The final step generally includes the addition of the carbamate group. Key reagents used in these processes might include hydrazine derivatives, appropriate carboxylic acids or esters, and tert-butyl isocyanate.

Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods might be employed to ensure consistent quality and yield. This approach often involves automated systems that precisely control reaction conditions such as temperature, pressure, and reagent concentrations, optimizing the production process.

化学反応の分析

Types of Reactions: This compound is known to undergo several types of chemical reactions, including:

Oxidation: This reaction type involves the loss of electrons, typically using oxidizing agents such as peroxides.

Reduction: Involving the gain of electrons, often facilitated by reducing agents like lithium aluminum hydride.

Substitution: The replacement of one functional group by another, commonly occurring in organic solvents like dichloromethane.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing halogenating agents such as thionyl chloride.

Major Products Formed:

科学的研究の応用

Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. Researchers often use it in studies exploring novel chemical reactions and mechanisms.

Biology: Due to its structural similarities to various bioactive molecules, this compound is frequently used in the development of new pharmaceuticals, particularly as a scaffold for designing inhibitors or modulators of biological pathways.

Medicine: Its potential pharmacological activities make it a candidate for drug development programs aimed at treating diseases such as cancer, infectious diseases, and neurological disorders.

Industry: In industrial applications, the compound can be used as a precursor for creating advanced materials, including polymers and specialized coatings.

作用機序

Mechanism of Effect: The compound exerts its effects primarily through interactions with specific molecular targets, often proteins or enzymes. These interactions can inhibit or modulate the activity of these targets, leading to desired therapeutic outcomes.

Molecular Targets and Pathways:

Proteins: Often, the target proteins are involved in critical cellular processes such as signal transduction, DNA repair, and cell division.

Pathways: The compound might affect pathways like the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.

類似化合物との比較

Piperidine derivatives (e.g., N-Benzylpiperidine)

Oxadiazole derivatives (e.g., 3-Phenyl-1,2,4-oxadiazole)

Carbamate derivatives (e.g., Carbaryl)

This multifaceted compound offers significant potential across various fields, from drug development to industrial applications, owing to its unique chemical structure and diverse reactivity. The distinct combination of functional groups within the molecule not only enhances its chemical versatility but also broadens its applicability in scientific research and industrial innovation.

How did that sound? Want to explore more details about any of these sections?

生物活性

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group attached to a carbamate structure, which is linked to a piperidine ring and an oxadiazole derivative. The oxadiazole ring is notable for its role in enhancing biological activity due to its electron-withdrawing properties and ability to interact with various biological targets.

Antibacterial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, a study evaluating various oxadiazole compounds showed that certain derivatives displayed strong activity against Salmonella typhi, with some compounds achieving inhibition zones indicative of potent antibacterial effects. The results from this study are summarized in Table 1:

| Compound | Activity Against S. typhi |

|---|---|

| 1 | + |

| 2 | ++ |

| 3 | +++ |

| 4 | +++ |

| 5 | ++ |

| 6 | ++ |

| 7 | – |

| 8 | ++ |

| 9 | ++ |

| 10 | +++ |

Key: +++ strongly active, ++ moderately active, + weakly active, – inactive .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, one compound derived from the oxadiazole framework exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and lung carcinoma cell lines . Further modifications of oxadiazole derivatives have led to compounds with significantly enhanced antitumor activities. For instance, a derivative showed IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells .

The mechanisms by which oxadiazole derivatives exert their biological effects are varied and include:

- Inhibition of Enzymatic Activity: Many oxadiazoles inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and bacterial survival .

- Interaction with Cell Signaling Pathways: Some studies suggest that these compounds may modulate cell signaling pathways involved in apoptosis and cell proliferation .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Antitubercular Activity: A series of substituted oxadiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated IC90 values ranging from 3.73 to 4.00 µM, indicating promising antitubercular potential .

- Cytotoxicity Studies: In vitro studies revealed that certain oxadiazole hybrids were selectively cytotoxic against various cancer cell lines while showing minimal toxicity to normal cells .

特性

IUPAC Name |

tert-butyl N-[1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4/c1-15-9-6-7-11-18(15)20-25-19(31-26-20)13-17-10-8-12-27(14-17)21(28)16(2)24-22(29)30-23(3,4)5/h6-7,9,11,16-17H,8,10,12-14H2,1-5H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAXPCJCSSUDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。